Acetic acid,sodium salt,[3h]

Specific Activity Radiolabeling Tracer Sensitivity

Acetic acid, sodium salt, [3H] (tritiated sodium acetate, CAS 129085-74-1) is a radiolabeled small-molecule acetate source in which the methyl hydrogens are replaced by tritium (³H), yielding a molecular formula of C₂H₃NaO₂ (isotopically labeled) and a molecular weight of approximately 89.07 g·mol⁻¹. The compound is supplied as an aqueous solution with a radiochemical purity ≥97% (HPLC) and a specific activity of 2–5 Ci·mmol⁻¹, making it a high-energy β⁻ emitter (Eₘₐₓ = 18.6 keV) suitable for autoradiography, metabolic flux analysis, and lipid biosynthesis tracing.

Molecular Formula C2H4NaO2
Molecular Weight 89.066
CAS No. 129085-74-1
Cat. No. B590793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid,sodium salt,[3h]
CAS129085-74-1
Molecular FormulaC2H4NaO2
Molecular Weight89.066
Structural Identifiers
SMILESCC(=O)O.[Na]
InChIInChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/i1T3;
InChIKeyBDKZHNJTLHOSDW-DFCKGCRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid, Sodium Salt, [3H] (CAS 129085-74-1) – Core Radiochemical Identity and Procurement Baseline


Acetic acid, sodium salt, [3H] (tritiated sodium acetate, CAS 129085-74-1) is a radiolabeled small-molecule acetate source in which the methyl hydrogens are replaced by tritium (³H), yielding a molecular formula of C₂H₃NaO₂ (isotopically labeled) and a molecular weight of approximately 89.07 g·mol⁻¹ . The compound is supplied as an aqueous solution with a radiochemical purity ≥97% (HPLC) and a specific activity of 2–5 Ci·mmol⁻¹, making it a high-energy β⁻ emitter (Eₘₐₓ = 18.6 keV) suitable for autoradiography, metabolic flux analysis, and lipid biosynthesis tracing [1]. Its primary differentiation from non-labeled sodium acetate (CAS 127-09-3) lies in its detectability at femtomolar concentrations via liquid scintillation counting, while its differentiation from ¹⁴C-labeled acetate rests on its approximately 40–100‑fold higher specific activity and superior spatial resolution in autoradiography [2].

Why Non-Labeled or ¹⁴C-Acetate Cannot Replace Tritiated Sodium Acetate in Quantitative Workflows


Non-labeled sodium acetate offers no intrinsic detection handle and therefore cannot support the ultra-high-sensitivity tracing, imaging, or ADME quantification workflows for which [³H]sodium acetate is specifically designed [1]. Among radiolabeled alternatives, [¹⁴C]sodium acetate (e.g., sodium [1-¹⁴C]acetate, CAS 993-04-4) provides a β⁻ emission of 156 keV and a typical specific activity of only 50–62 mCi·mmol⁻¹, which is approximately 40–80‑fold lower than the 2–5 Ci·mmol⁻¹ routinely available for the [³H] form [2]. This lower specific activity forces the use of higher molar concentrations that can perturb endogenous acetate pools, compromising the tracer principle in metabolic studies. Furthermore, the higher β⁻ energy of ¹⁴C degrades spatial resolution in autoradiography by a factor of 1.5–2× compared with tritium, making [³H]sodium acetate the mandatory choice for electron-microscope-level localization of acetate incorporation [3]. Deuterated analogs (e.g., sodium acetate-d₃, CAS 14044-94-1) lack the radioactive signal required for scintillation-based quantification and double-label (³H/¹⁴C) experimental designs.

Quantitative Differentiation Evidence: [³H]Sodium Acetate vs. Closest Analogs


Specific Activity: [³H]Sodium Acetate Delivers ~40–100‑Fold Higher Specific Activity Than [¹⁴C]Sodium Acetate

The specific activity of commercially available [³H]sodium acetate (NET003H) is 2–5 Ci·mmol⁻¹, corresponding to 74–185 GBq·mmol⁻¹ [1]. In contrast, the highest-activity [¹⁴C]sodium acetate preparations (e.g., sodium [1,2-¹⁴C]acetate from Revvity) achieve only 45–62 mCi·mmol⁻¹ (1.67–2.29 GBq·mmol⁻¹) . This represents a 32–111‑fold advantage for the tritiated form. The theoretical maximum specific activity of tritium is ~29 Ci·mmol⁻¹, whereas ¹⁴C is capped at ~62 mCi·mmol⁻¹, underscoring an inherent ~470‑fold ceiling difference between the two isotopes [2]. The practical consequence is that [³H]sodium acetate can be used at ~40‑fold lower molar concentrations while maintaining equivalent scintillation signal, preserving the tracer principle in metabolic assays where the acetate concentration must remain below the Kₘ of acetyl-CoA synthetase.

Specific Activity Radiolabeling Tracer Sensitivity

Autoradiography Spatial Resolution: Tritium Provides 1.5–2× Finer Half-Distance Than ¹⁴C

In electron microscope radioautography, the half-distance (HD)—the distance from a point source within which 50% of developed grains fall—was determined for tritium-labeled specimens as approximately 3500 Å (0.35 µm) using Ilford L4 emulsion and 0.5 µm sections [1]. For ¹⁴C-labeled specimens under equivalent conditions, the HD was 1.5–2 times greater, i.e., approximately 5250–7000 Å [2]. This resolution differential arises from the lower β⁻ energy of tritium (Eₘₐₓ = 18.6 keV) versus ¹⁴C (Eₘₐₓ = 156 keV). When [³H]sodium acetate is used to trace lipid biosynthesis in cultured cells, the improved resolution permits subcellular localization of newly synthesized lipids to specific membrane compartments, whereas [¹⁴C]acetate yields diffuse grain patterns that preclude organelle-level discrimination [3].

Autoradiography Spatial Resolution Half-Distance

In Vivo Acetate Recovery: [³H]Acetate Shows ~80% Cumulative Recovery as ³H₂O vs. ~52–65% for [¹⁴C]Acetate as ¹⁴CO₂

In a controlled human study administering intravenous bolus injections of [³H]acetate and [¹⁴C]acetate under postabsorptive, postprandial, and walking conditions, the 24‑hour cumulative recovery of [³H]acetate as ³H₂O in body water was 80 ± 6%, 78 ± 2%, and 81 ± 6%, respectively [1]. In contrast, the model-predicted maximum cumulative recovery of [1-¹⁴C]acetate as expired ¹⁴CO₂ was 59 ± 12%, 52 ± 8%, and 65 ± 10% for the same three conditions [1]. The higher and more consistent recovery of the tritium tracer reflects the fact that ³H₂O equilibrates with total body water and is not influenced by variable rates of CO₂ exhalation, making [³H]sodium acetate the more robust choice for whole-body fatty acid oxidation studies where acetate recovery correction factors are required [2].

Metabolic Tracing Acetate Oxidation Isotope Recovery

Radiochemical Purity: [³H]Sodium Acetate Supplied at ≥97% HPLC Purity, Enabling Direct Use Without Repurification

Commercial [³H]sodium acetate (CAS 129085-74-1) is specified at ≥97% radiochemical purity by HPLC, as documented in the MORpure™ product line from Moravek Biochemicals and in quality control certificates for PerkinElmer/Revvity NET003H [1]. This purity level ensures that ≥97% of the total radioactivity is associated with the acetate peak, minimizing radioactive impurities that could confound metabolic tracing experiments. In comparison, non-certified or in-house tritiated acetate preparations may exhibit radiochemical purities as low as 85–90%, requiring additional HPLC purification that reduces effective yield and increases researcher hands-on time [2]. The specified pH of 4.0–7.0 and a clear, colorless, particulate-free appearance further guarantee compatibility with cell culture and in vivo administration protocols.

Radiochemical Purity HPLC Quality Control

Dual-Label Experimental Compatibility: [³H]Acetate Enables Simultaneous ³H/¹⁴C Counting Without Spectral Overlap Correction

The low β⁻ energy of tritium (Eₘₐₓ = 18.6 keV; Eₐᵥₑ = 5.7 keV) places its scintillation pulse-height spectrum entirely below the ¹⁴C window (Eₘₐₓ = 156 keV; Eₐᵥₑ = 49 keV), enabling simultaneous dual-label counting of [³H]acetate and [¹⁴C]palmitate or [¹⁴C]acetate in a single sample with <1% spillover when using optimized counting windows [1][2]. In contrast, pairing two ¹⁴C-labeled substrates or using [¹⁴C]acetate with [³⁵S]-labeled compounds produces overlapping spectra that demand complex quench-correction algorithms and reduce counting precision. This compatibility is exploited in standard protocols where [³H]sodium acetate (10 µCi·mL⁻¹) is co-incubated with unlabeled sodium acetate (0.5 mM) to measure lipid synthesis rates, with the tritium channel cleanly separating from the ¹⁴C channel of a simultaneously administered [1-¹⁴C]palmitate oxidation tracer .

Dual-Label Liquid Scintillation Counting Spectral Discrimination

Optimal Application Scenarios for Acetic Acid, Sodium Salt, [3H] (CAS 129085-74-1) Based on Verified Differentiation Evidence


Subcellular Lipid Biosynthesis Tracing by High-Resolution Autoradiography

When the research objective requires spatial localization of de novo lipid synthesis to specific organelles (e.g., endoplasmic reticulum vs. lipid droplets), [³H]sodium acetate is the only viable acetate tracer. Its half-distance of ~3500 Å (0.35 µm) in electron microscope autoradiography provides 1.5–2× finer resolution than [¹⁴C]acetate [1][2]. Procurement of the commercial ≥97% HPLC-pure product ensures that grain densities accurately reflect acetate incorporation rather than radioactive impurities, directly supporting quantitative grain-counting analyses .

Whole-Body Fatty Acid Oxidation Studies Requiring Acetate Recovery Correction

In human metabolic studies that calculate fatty acid oxidation rates using an acetate recovery factor, [³H]sodium acetate provides a 24‑h cumulative recovery of 78–81% as ³H₂O, substantially higher and less variable than the 52–65% recovery observed for [1-¹⁴C]acetate as ¹⁴CO₂ [3]. This higher recovery factor reduces correction uncertainty and improves the statistical power of cross-condition comparisons (postabsorptive, postprandial, exercise), making [³H]sodium acetate the preferred tracer for clinical metabolism laboratories.

Dual-Label Lipid Turnover Assays in Drug Discovery

Pharmaceutical researchers measuring simultaneous lipid synthesis and fatty acid oxidation in treated vs. control cells benefit from the clean spectral separation of ³H and ¹⁴C in liquid scintillation counting. Standard protocols using [³H]sodium acetate at 10 µCi·mL⁻¹ alongside [1-¹⁴C]palmitate enable paired measurement of anabolic and catabolic lipid fluxes from a single cell lysate, reducing replicate requirements and conserving expensive primary cell cultures [4].

Receptor Occupancy and Low-Abundance Target Engagement Assays

The 2–5 Ci·mmol⁻¹ specific activity of [³H]sodium acetate translates to detection limits in the femtomolar range, making it suitable for radioligand binding assays where the target protein is expressed at low copy numbers. The ~40‑fold higher specific activity relative to [¹⁴C]acetate enables occupancy measurements without exceeding the Kd of the binding interaction, a requirement for accurate pharmacological parameter determination [5].

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